molecular formula C21H16FN3O4S B3401634 methyl 4-{[(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate CAS No. 1040682-18-5

methyl 4-{[(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate

Cat. No.: B3401634
CAS No.: 1040682-18-5
M. Wt: 425.4 g/mol
InChI Key: BUBJNSXGWJJGPF-UHFFFAOYSA-N
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Description

  • Utilizes fluorinating agents like Selectfluor.

  • Carried out under controlled conditions to ensure selective fluorination.

  • Acetylation Reaction:

    • Introduction of the acetyl group using acetic anhydride.

    • Performed under anhydrous conditions to prevent hydrolysis.

  • Formation of the Ester Group:

    • Involves the esterification of the benzoic acid derivative.

    • Typically uses methanol and a strong acid catalyst like sulfuric acid.

  • Industrial Production Methods

    • Large-scale production may utilize continuous flow reactors to enhance the efficiency and yield.

    • Optimization of reaction conditions, including temperature, pressure, and solvent systems, to maximize output while minimizing impurities.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of methyl 4-{[(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate involves multiple steps:

    • Formation of the Benzothieno[3,2-d]pyrimidin Core:

      • Starting from appropriate thieno and pyrimidine derivatives.

      • Conditions typically involve cyclization reactions under high temperatures and the presence of specific catalysts.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: This compound can undergo oxidation, particularly at the sulfur atom within the thieno ring.

    • Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    • Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

    Common Reagents and Conditions

    • Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    • Reduction: Sodium borohydride in methanol or ethanol.

    • Substitution: Reagents such as sodium ethoxide in ethanol for nucleophilic substitution.

    Major Products

    • Oxidation: Formation of sulfoxides or sulfones.

    • Reduction: Conversion to alcohol derivatives.

    • Substitution: Introduction of nucleophiles such as amines or alkoxides.

    Scientific Research Applications

    Methyl 4-{[(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate has been explored for:

    • Chemistry: Used as a building block for synthesizing more complex molecules.

    • Medicine: Investigated for its pharmacological properties, including potential anticancer activity.

    • Industry: Utilized in materials science for developing novel materials with specific electronic properties.

    Mechanism of Action

    • Molecular Targets: Primarily interacts with enzymes and receptors involved in cellular signaling pathways.

    • Pathways Involved: Modulates pathways related to cell proliferation and apoptosis.

    • Mechanistic Insights: The fluorinated core structure may enhance binding affinity to specific molecular targets, influencing the compound's bioactivity.

    Comparison with Similar Compounds

    Similar Compounds

    • Methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate

    • Methyl 4-{[(9-chloro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate

    Uniqueness

    • Structural Uniqueness: The presence of a fluorine atom distinguishes it from analogs, potentially altering its biological activity and stability.

    • Functional Benefits: Enhanced metabolic stability and membrane permeability compared to its non-fluorinated counterparts.

    This compound's intricate structure and varied reactivity make it a valuable subject in scientific research and industrial applications. Its unique properties continue to inspire new studies and potential innovations across multiple disciplines.

    Properties

    IUPAC Name

    methyl 4-[[2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H16FN3O4S/c1-11-23-18-17-14(22)4-3-5-15(17)30-19(18)20(27)25(11)10-16(26)24-13-8-6-12(7-9-13)21(28)29-2/h3-9H,10H2,1-2H3,(H,24,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BUBJNSXGWJJGPF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NC2=C(C(=O)N1CC(=O)NC3=CC=C(C=C3)C(=O)OC)SC4=CC=CC(=C42)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H16FN3O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    425.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    methyl 4-{[(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate
    Reactant of Route 2
    Reactant of Route 2
    methyl 4-{[(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate
    Reactant of Route 3
    Reactant of Route 3
    methyl 4-{[(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate
    Reactant of Route 4
    Reactant of Route 4
    methyl 4-{[(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate
    Reactant of Route 5
    Reactant of Route 5
    methyl 4-{[(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate
    Reactant of Route 6
    Reactant of Route 6
    methyl 4-{[(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate

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